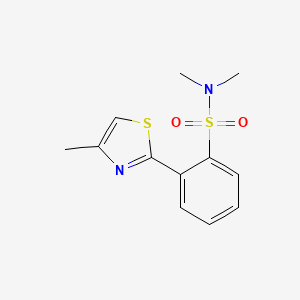![molecular formula C13H20N2OS B7591180 4-[(4-Cyclopentyl-1,3-thiazol-2-yl)methyl]morpholine](/img/structure/B7591180.png)
4-[(4-Cyclopentyl-1,3-thiazol-2-yl)methyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Cyclopentyl-1,3-thiazol-2-yl)methyl]morpholine, also known as CP-118,954, is a chemical compound that belongs to the class of morpholine derivatives. It is a potent and selective antagonist of the neurokinin-1 (NK1) receptor, which is involved in various physiological and pathological processes, including pain perception, inflammation, and stress response.
Mécanisme D'action
4-[(4-Cyclopentyl-1,3-thiazol-2-yl)methyl]morpholine exerts its pharmacological effects by selectively blocking the NK1 receptor, which is a G protein-coupled receptor that is widely distributed in the central and peripheral nervous systems. The NK1 receptor is activated by the neuropeptide substance P, which is involved in the transmission of pain and inflammation signals. By blocking the NK1 receptor, 4-[(4-Cyclopentyl-1,3-thiazol-2-yl)methyl]morpholine inhibits the signaling pathway of substance P, leading to the reduction of pain and inflammation.
Biochemical and Physiological Effects:
4-[(4-Cyclopentyl-1,3-thiazol-2-yl)methyl]morpholine has been shown to have various biochemical and physiological effects, including the reduction of pain and inflammation, the modulation of stress response, and the regulation of neurotransmitter release. It has also been found to have anxiolytic and antidepressant effects, which may be related to its modulation of the hypothalamic-pituitary-adrenal (HPA) axis and the serotonergic system.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(4-Cyclopentyl-1,3-thiazol-2-yl)methyl]morpholine has several advantages for lab experiments, including its high potency and selectivity for the NK1 receptor, its well-characterized pharmacological profile, and its availability in pure form. However, it also has some limitations, such as its poor solubility in aqueous solutions, its potential toxicity at high doses, and its limited bioavailability in vivo.
Orientations Futures
There are several future directions for the research of 4-[(4-Cyclopentyl-1,3-thiazol-2-yl)methyl]morpholine, including the development of more potent and selective NK1 receptor antagonists, the investigation of its potential therapeutic applications in other diseases, such as addiction and neurodegenerative disorders, and the exploration of its mechanisms of action at the molecular and cellular levels. Additionally, the use of 4-[(4-Cyclopentyl-1,3-thiazol-2-yl)methyl]morpholine in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce its potential side effects.
Méthodes De Synthèse
The synthesis of 4-[(4-Cyclopentyl-1,3-thiazol-2-yl)methyl]morpholine involves the reaction of 4-cyclopentyl-2-aminothiazole with formaldehyde and morpholine in the presence of a catalyst. The resulting product is then purified through a series of steps, including extraction, crystallization, and chromatography. The final product is a white crystalline powder with a molecular weight of 342.47 g/mol.
Applications De Recherche Scientifique
4-[(4-Cyclopentyl-1,3-thiazol-2-yl)methyl]morpholine has been extensively studied for its potential therapeutic applications in various diseases, including pain, anxiety, depression, and addiction. It has been shown to be effective in reducing pain perception and inflammation in animal models of acute and chronic pain. It has also been found to have anxiolytic and antidepressant effects in preclinical studies, suggesting its potential use in the treatment of anxiety and mood disorders.
Propriétés
IUPAC Name |
4-[(4-cyclopentyl-1,3-thiazol-2-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-2-4-11(3-1)12-10-17-13(14-12)9-15-5-7-16-8-6-15/h10-11H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHJIUBDOJBUAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CSC(=N2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Cyclopentyl-1,3-thiazol-2-yl)methyl]morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(5-Tert-butyl-1,2-oxazol-3-yl)-3-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]urea](/img/structure/B7591131.png)
![1-[3-Chloro-2-(dimethylamino)phenyl]-3-[(2-hydroxycyclopentyl)methyl]urea](/img/structure/B7591135.png)


![1-[4-Methyl-2-(5-methylfuran-2-yl)piperidin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B7591151.png)
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-methyl-2-(5-methylfuran-2-yl)piperidin-1-yl]ethanone](/img/structure/B7591161.png)


![1-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]-2-methylpropan-2-ol](/img/structure/B7591187.png)

![2-[(4-Ethyl-1,3-thiazol-2-yl)methyl]phthalazin-1-one](/img/structure/B7591197.png)